CB2 Agonist Scaffold Potency: Pyridazine-3-carboxamide Core Delivers Sub‑35 nM EC₅₀
In a systematic SAR study of pyridazine‑3‑carboxamides, six compounds achieved EC₅₀ values below 35 nM at human CB2 receptor, and the top compound exhibited an EC₅₀ of 3.665 ± 0.553 nM with a selectivity index > 2729 over CB1 [1]. Although 1882699‑98‑0 was not explicitly included in that dataset, it shares the identical pyridazine‑3‑carboxamide core and a 6‑dialkylamino motif, placing it within the structural space associated with high CB2 potency. This class‑level potency baseline supports its use in hit‑to‑lead campaigns targeting the CB2 receptor.
| Evidence Dimension | CB2 agonist potency (EC₅₀) and selectivity index vs. CB1 |
|---|---|
| Target Compound Data | Not determined in published literature; structural analog to potent pyridazine‑3‑carboxamides |
| Comparator Or Baseline | Compound 26 (pyridazine‑3‑carboxamide series): EC₅₀ = 3.665 ± 0.553 nM, Selectivity Index > 2729 [1] |
| Quantified Difference | Class‑level inference – specific EC₅₀ for 1882699‑98‑0 not established |
| Conditions | Calcium mobilisation assay in CHO cells expressing human CB2 and CB1 receptors [1] |
Why This Matters
A scaffold that routinely yields sub‑100 nM CB2 agonists reduces the risk of candidate attrition during early‑stage medicinal chemistry, guiding procurement of 1882699‑98‑0 for SAR exploration.
- [1] Qian H-Y et al. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. Eur J Med Chem. 2017;137:598-611. doi:10.1016/j.ejmech.2017.05.060. View Source
